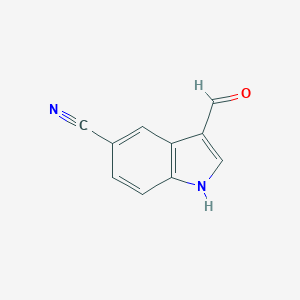
3-formyl-1H-indole-5-carbonitrile
Cat. No. B103104
M. Wt: 170.17 g/mol
InChI Key: NVBCFOQYDFKXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07157488B2
Procedure details


Add phosphorous oxychloride (11.76 g, 76.67 mmol) dropwise to DMF (24.3 ml) wile maintaining the temperature at less than 10° C. Warn to ambient temperature and stir for 15 minutes at ambient temperature. Add dropwise 5-cyanoindole (10.00 g, 70.34 mmol) as a solution in DMF (30 ml) while keeping the temperature below 35°. After 1 hour, pour the reaction mixture into ice/water (300 ml) and then add 5N NaOH (54 ml) with stirring. Add slowly an additional amount of 5N NaOH (19.7 ml) and then heated to 90° for 1 minute and then cooled to ambient temperature to give a precipitate. Filter the precipitate and washed with water and dry to give the title compound: mp 248–250° C. MS (ACPI): m/e 171.0 (M+1). Analysis for C10H6N2O: Calcd: C, 70.58; H, 3.55; N, 16.46; found: C, 70.41; H, 3.53; N, 16.33.




[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[C:6]([C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[CH:11]2)#[N:7].[OH-].[Na+].CN([CH:22]=[O:23])C>>[CH:22]([C:11]1[C:10]2[C:14](=[CH:15][CH:16]=[C:8]([C:6]#[N:7])[CH:9]=2)[NH:13][CH:12]=1)=[O:23] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.76 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
24.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=C2C=CNC2=CC1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
54 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
19.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Warn to ambient temperature and stir for 15 minutes at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
wile maintaining the temperature at less than 10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 35°
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 90° for 1 minute
|
|
Duration
|
1 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the precipitate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

